3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride
CAS No.: 1246471-46-4
Cat. No.: VC0111492
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.714
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246471-46-4 |
---|---|
Molecular Formula | C9H19ClN2O |
Molecular Weight | 206.714 |
IUPAC Name | 3-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride |
Standard InChI | InChI=1S/C9H18N2O.ClH/c1-9(2,10)7-8(12)11-5-3-4-6-11;/h3-7,10H2,1-2H3;1H |
Standard InChI Key | LUYDDQWQWVQIEN-UHFFFAOYSA-N |
SMILES | CC(C)(CC(=O)N1CCCC1)N.Cl |
Introduction
Chemical Identity and Basic Information
3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride is a well-characterized organic compound registered with CAS number 1246471-46-4 . This compound belongs to the class of amino ketones and exists as the hydrochloride salt of 3-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one. The molecule contains several important functional groups, including an amino group, a ketone, and a pyrrolidine heterocycle, which collectively contribute to its chemical properties and reactivity.
The compound is formally identified by its IUPAC name: 3-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride . It has several synonyms in the literature, including 3-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride and 3-Amino-3-methyl-1-pyrrolidino-1-butanone, HCl . These alternative names are commonly used in chemical catalogs and research publications when referring to this compound.
The basic chemical information for 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride is summarized in Table 1, providing a comprehensive overview of its fundamental parameters.
Table 1: Chemical Identity of 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride
Parameter | Value |
---|---|
CAS Number | 1246471-46-4 |
Molecular Formula | C9H19ClN2O |
Molecular Weight | 206.71 g/mol |
IUPAC Name | 3-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride |
Parent Compound | CID 53393252 (3-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one) |
Creation Date | 2011-10-26 |
Modification Date | 2025-03-08 |
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride is governed by its functional groups, which provide multiple sites for potential reactions. The primary amino group at the 3-position represents a nucleophilic center that can participate in various reactions, including alkylation, acylation, and condensation with carbonyl compounds. In its protonated form (as in the hydrochloride salt), the reactivity of this amino group is significantly reduced, but it can be restored under basic conditions.
The carbonyl group presents an electrophilic site susceptible to nucleophilic addition reactions. This ketone functionality can undergo reduction to form alcohols, nucleophilic additions, and condensation reactions with nucleophiles like amines, hydroxylamines, or hydrazines. The amide bond connecting the carbonyl to the pyrrolidine ring is relatively stable under mild conditions but can be hydrolyzed under strong acidic or basic conditions.
The pyrrolidine ring contains a tertiary amine that, while part of the amide bond, can still influence the compound's basicity and potentially participate in certain reactions. The ring itself may undergo modifications through ring-opening reactions under specific conditions.
The tertiary carbon bearing the amino group and two methyl substituents creates a sterically hindered environment that can influence reaction rates and selectivity. This structural feature might provide interesting stereochemical outcomes in asymmetric synthesis applications.
Applications and Research Relevance
Synthetic Chemistry Applications
3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride serves as a valuable building block in synthetic organic chemistry due to its functional group diversity. The presence of an amino group, a carbonyl functionality, and a pyrrolidine ring provides multiple reaction sites for chemical transformations, making it particularly useful in the synthesis of more complex molecular structures.
The compound can function as an intermediate in multistep synthetic pathways, where each functional group can be selectively modified to introduce structural diversity. The amino group can participate in condensation reactions, reductive aminations, or serve as a nucleophile in substitution reactions. The carbonyl group provides opportunities for reduction, nucleophilic addition, or condensation reactions. These transformation possibilities make this compound valuable for creating compound libraries with diverse structural features.
In heterocyclic chemistry, this compound could serve as a precursor for the synthesis of more complex nitrogen-containing heterocycles, which are prevalent in pharmaceutical compounds and natural products. The pyrrolidine ring itself is a common structural motif in many bioactive molecules, adding to the compound's utility in medicinal chemistry research.
Hazard Category | Classification | Hazard Statement |
---|---|---|
Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
The signal word associated with this compound is "Warning," which indicates a moderate level of hazard . These classifications highlight the need for appropriate safety measures when handling this chemical to prevent adverse health effects.
Comparison with Related Compounds
Structural Analogues
Several structural analogues of 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride exist, with varying structural features that influence their chemical and biological properties. Comparing these related compounds provides valuable insights into the structure-property relationships within this class of molecules.
Table 3: Comparison of 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride | 1246471-46-4 | C9H19ClN2O | 206.71 | Amino group at 3-position, HCl salt |
2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone | 54124-67-3 | C9H18N2O | 170.25 | Amino group at 2-position, free base |
(S)-2-Amino-3-methyl-1-pyrrolidino-1-butanone | 54164-07-7 | C9H18N2O | 170.26 | Stereospecific S-configuration at 2-position |
A notable related compound is 2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone (CAS: 54124-67-3), which differs from our target compound in the position of the amino group (2-position rather than 3-position) . This positional isomer has a molecular weight of 170.25 g/mol as the free base and shares the same core structure of a pyrrolidinyl butanone but with different substitution patterns .
Another related compound is (S)-2-Amino-3-methyl-1-pyrrolidino-1-butanone (CAS: 54164-07-7), which is the enantiopure S-isomer of the 2-amino derivative . This compound has specific stereochemistry at the 2-position carbon, potentially conferring unique properties for asymmetric synthesis applications and biological activities.
Functional Comparison and Structure-Activity Relationships
The functional comparison between 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride and its structural analogues reveals important differences in reactivity and potential applications. The 3-amino derivative (our target compound) features a tertiary carbon bearing the amino group, creating a more sterically hindered environment compared to the 2-amino isomer. This steric hindrance can affect the accessibility of the amino group for reactions, potentially leading to different reaction kinetics and product distributions.
The stereochemistry present in compounds like (S)-2-Amino-3-methyl-1-pyrrolidino-1-butanone introduces another dimension of comparison. Stereochemically defined compounds can exhibit enantioselective interactions with biological targets and catalysts, making them valuable in asymmetric synthesis and pharmaceutical development where stereochemistry can significantly impact biological activity.
These structural and functional differences provide researchers with a range of options when selecting compounds for specific applications. Depending on the desired reactivity, stereochemical requirements, or physical properties needed for a particular synthetic pathway or application, one analogue might be preferred over another.
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